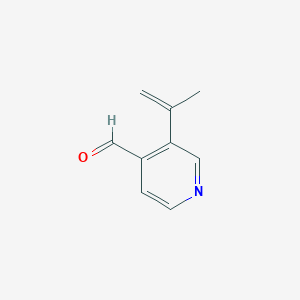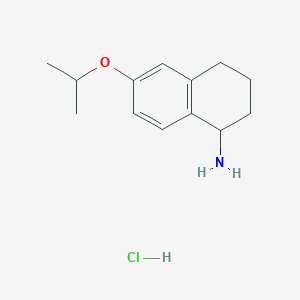
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.2 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde typically involves the reaction of pyridine derivatives with prop-1-en-2-yl groups under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Prop-1-en-2-yl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Pyridine-4-carbaldehyde: A related compound with similar chemical properties but lacking the prop-1-en-2-yl group.
3-(Prop-1-en-2-yl)pyridine: Similar structure but without the carbaldehyde functional group.
特性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
3-prop-1-en-2-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-6H,1H2,2H3 |
InChIキー |
OYZAAGBWAWRNOI-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C=CN=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{4-Ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B15308669.png)




![1',4'-Dihydro-2'h-spiro[piperidine-4,3'-quinoline]](/img/structure/B15308717.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B15308724.png)

